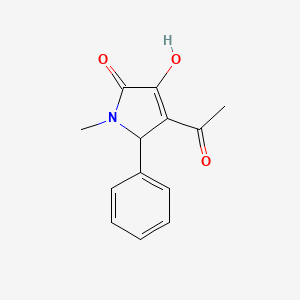
2-(1-adamantyl)-N-(1-methyl-4-piperidinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-adamantyl)-N-(1-methyl-4-piperidinyl)acetamide, also known as Memantine, is a medication used in the treatment of Alzheimer's disease. It is an NMDA receptor antagonist that works by blocking the excessive activity of glutamate, a neurotransmitter that is involved in learning and memory processes. Memantine was first synthesized in 1968 and was approved by the FDA in 2003 for the treatment of moderate to severe Alzheimer's disease.
Mécanisme D'action
2-(1-adamantyl)-N-(1-methyl-4-piperidinyl)acetamide works by blocking the excessive activity of glutamate, a neurotransmitter that is involved in learning and memory processes. Glutamate is released from presynaptic neurons and binds to NMDA receptors on postsynaptic neurons, which triggers calcium influx and subsequent activation of various intracellular signaling pathways. Excessive glutamate activity can lead to excitotoxicity, which is the process by which neurons are damaged and killed due to excessive stimulation. 2-(1-adamantyl)-N-(1-methyl-4-piperidinyl)acetamide blocks the excessive activity of glutamate by binding to the NMDA receptor in a voltage-dependent manner, which means that it only blocks the receptor when it is excessively activated.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-(1-methyl-4-piperidinyl)acetamide has been shown to have various biochemical and physiological effects in the brain. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. In addition, 2-(1-adamantyl)-N-(1-methyl-4-piperidinyl)acetamide has been shown to reduce oxidative stress and inflammation, which are both implicated in the pathogenesis of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(1-adamantyl)-N-(1-methyl-4-piperidinyl)acetamide in lab experiments is that it has a well-established mechanism of action and has been extensively studied for its therapeutic effects in Alzheimer's disease. This makes it a useful tool for studying the pathogenesis of Alzheimer's disease and for developing new therapeutic interventions. One limitation of 2-(1-adamantyl)-N-(1-methyl-4-piperidinyl)acetamide in lab experiments is that it can be difficult to obtain and is relatively expensive compared to other research tools.
Orientations Futures
Future research on 2-(1-adamantyl)-N-(1-methyl-4-piperidinyl)acetamide could focus on its potential therapeutic effects in other neurological disorders, such as Parkinson's disease, multiple sclerosis, and traumatic brain injury. In addition, future research could focus on developing more efficient synthesis methods for 2-(1-adamantyl)-N-(1-methyl-4-piperidinyl)acetamide and on identifying new NMDA receptor antagonists with improved therapeutic properties. Finally, future research could focus on developing new diagnostic tools for Alzheimer's disease that could help identify patients who would benefit the most from 2-(1-adamantyl)-N-(1-methyl-4-piperidinyl)acetamide treatment.
Méthodes De Synthèse
The synthesis of 2-(1-adamantyl)-N-(1-methyl-4-piperidinyl)acetamide involves the reaction of 1-adamantylamine with ethyl chloroacetate to form 2-(1-adamantyl)ethyl acetate. This intermediate is then reacted with methylamine to form 2-(1-adamantyl)-N-methylacetamide, which is subsequently reacted with 4-piperidone to form 2-(1-adamantyl)-N-(1-methyl-4-piperidinyl)acetamide, also known as 2-(1-adamantyl)-N-(1-methyl-4-piperidinyl)acetamide.
Applications De Recherche Scientifique
2-(1-adamantyl)-N-(1-methyl-4-piperidinyl)acetamide has been extensively studied for its potential therapeutic effects in Alzheimer's disease. Research has shown that 2-(1-adamantyl)-N-(1-methyl-4-piperidinyl)acetamide can improve cognitive function, reduce behavioral disturbances, and delay the progression of Alzheimer's disease. In addition, 2-(1-adamantyl)-N-(1-methyl-4-piperidinyl)acetamide has also been studied for its potential therapeutic effects in other neurological disorders, such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Propriétés
IUPAC Name |
2-(1-adamantyl)-N-(1-methylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O/c1-20-4-2-16(3-5-20)19-17(21)12-18-9-13-6-14(10-18)8-15(7-13)11-18/h13-16H,2-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEXWKOLBQXHGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)CC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-fluorophenoxy)methyl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-oxazole-4-carboxamide](/img/structure/B5133133.png)

![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B5133143.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133144.png)
![ethyl 4-[(3-fluorophenyl)amino]-1-piperidinecarboxylate](/img/structure/B5133146.png)
![10-heptyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5133149.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide](/img/structure/B5133157.png)


![N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B5133182.png)
![3-chloro-N-(3-methoxypropyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5133190.png)